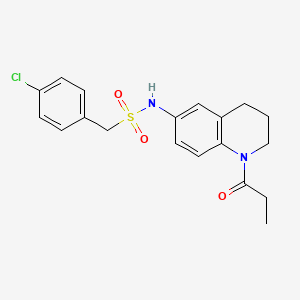
Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane is an organic compound . It is also known as VOR-IM A, Vortioxetine Impurity 32, (2,4-Dimethylphenyl) (2-Nitrophenyl)Sulfane, 2,4-Dimethyl-1- [ (2-nitrophenyl)thio]benzene, Benzene, 2,4-dimethyl-1- [ (2-nitrophenyl)thio]-, and 2,4-Dimethyl-1- [ (2-nitrophenyl)sulfanyl]benzene .
Molecular Structure Analysis
The molecular weight of this compound is 273.36 . Its IUPAC name is benzyl (2,5-dimethyl-4-nitrophenyl)sulfane . The InChI code for this compound is 1S/C15H15NO2S/c1-11-9-15 (12 (2)8-14 (11)16 (17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 353.9±30.0 °C and a predicted density of 1.24±0.1 g/cm3 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of High-Performance Materials
Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane and its derivatives play a crucial role in the development of high-performance polymeric materials. Research has shown the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials, derived from thiophenyl-substituted benzidines, exhibit excellent thermomechanical stabilities. Such polyimides are synthesized via thermal polycondensation, demonstrating potential for applications requiring high optical clarity and stability (Tapaswi et al., 2015).
Modification of Electrophilic Centers and Substituents
The modification of electrophilic centers and substituents in the context of pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provides insights into reaction mechanisms influenced by the substitution of electrophilic centers. This area of research contributes to the understanding of how changes in the electrophilic center from C=O to C=S affect reaction mechanisms, with implications for the design of more efficient synthetic pathways (Um et al., 2006).
Stabilization of Novel Ions
The direct addition of sulfur or selenium to 2-nitrophenyl selenide ions leads to the formation of novel species, such as ArSeS- or ArSe2- ions. This research area explores the stabilization of these ions in specific solvents, advancing our understanding of the behavior of sulfur and selenium in chemical reactions. The nucleophilic substitution of benzyl bromide by ArSeS- ions to yield selenenyl sulfide as a major product highlights the potential for synthesizing new compounds with unique properties (Ahrika et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzylsulfanyl-2,5-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-9-15(12(2)8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGONJRZSRNFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SCC2=CC=CC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)


![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)

